molecular formula C12H10O3S B12063368 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid CAS No. 776312-23-3

2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid

Cat. No.: B12063368
CAS No.: 776312-23-3
M. Wt: 234.27 g/mol
InChI Key: GTGHWLDTWBPTSR-UHFFFAOYSA-N
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Description

2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring substituted with a carboxaldehyde group at the 2-position and a phenyl group with a hydroxymethyl substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with 4-(hydroxymethyl)benzaldehyde under appropriate conditions. This reaction typically requires the use of a catalyst and may be carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2-Thiophenecarboxylic acid,5-[4-(carboxy)phenyl]-

    Reduction: 2-Thiophenemethanol,5-[4-(hydroxymethyl)phenyl]-

    Substitution: 2-Bromo-5-[4-(hydroxymethyl)phenyl]thiophene

Scientific Research Applications

2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxaldehyde: Lacks the phenyl and hydroxymethyl substituents.

    5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the phenyl and hydroxymethyl substituents.

    2-Thiazolecarboxaldehyde: Contains a nitrogen atom in the ring instead of sulfur.

Uniqueness

2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is unique due to the presence of both the thiophene ring and the phenyl group with a hydroxymethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

776312-23-3

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-6,13H,7H2,(H,14,15)

InChI Key

GTGHWLDTWBPTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)CO

Origin of Product

United States

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